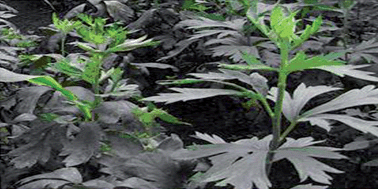Metabolomics study on Fuzi and its processed products using ultra-performance liquid-chromatography/electrospray-ionization synapt high-definition mass spectrometry coupled with pattern recognition analysis
Analyst Pub Date: 2011-10-26 DOI: 10.1039/C1AN15833C
Abstract
The lateral root of Aconitum carmichaelii Debx is named “Fuzi” which is widely distributed across Asia and North America and has been used to relieve joint pain and treat rheumatic diseases for over two thousand years. However, it has very narrow therapeutic ranges and despite the toxicological risk, its usage remains very high. A traditional Chinese processing approach (Paozhi, detoxifying measure) is necessary to remove the poisonous Aconitum


Recommended Literature
- [1] Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes†
- [2] O2-Mediated transformation of 9-phenanthrenol: an approach to the synthesis of phenanthrenyl ketal and 9-fluorenones†
- [3] A dual-emissive fluorescent sensor fabricated by encapsulating quantum dots and carbon dots into metal–organic frameworks for the ratiometric detection of Cu2+ in tap water†
- [4] Effects of regular and decaffeinated roasted coffee (Coffea arabica and Coffea canephora) extracts and bioactive compounds on in vitro probiotic bacterial growth
- [5] Repeatable, room-temperature-processed baroplastic-carbon nanotube composites for electromagnetic interference shielding†
- [6] Front cover
- [7] Osmapentalyne and osmapentalene complexes containing boron monofluoride ligands: structure, bonding and adaptive aromaticity†
- [8] Puncture-resistant self-healing polymers with multi-cycle adhesion and rapid healability†‡
- [9] Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas†
- [10] Contents list










